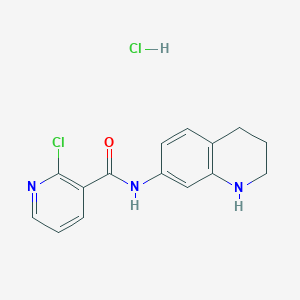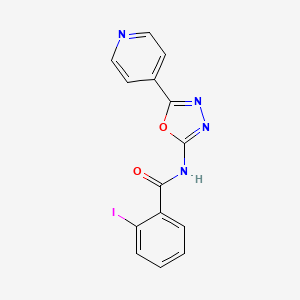
2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3O and its molecular weight is 324.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to be cysteine-reactive small-molecule fragments used for chemoproteomic and ligandability studies . These compounds target both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
The mode of action of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with its targets, leading to changes in the function of these proteins. This compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Similar compounds have been used in proteome-wide covalent ligand discovery, which suggests that they may affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been used for targeted protein degradation, suggesting that they may lead to changes in protein levels and function .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . This compound can form covalent bonds with cysteine residues in proteins, thereby modifying their function. Additionally, it can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to degrade nuclear proteins by engaging specific E3 ligases, which are crucial for protein ubiquitination and subsequent degradation . By targeting these pathways, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to cysteine residues in target proteins, leading to their modification and functional alteration . This compound can inhibit or activate enzymes depending on the context of the interaction. For example, it has been used in fragment-based covalent ligand discovery to identify new druggable targets . The changes in gene expression induced by this compound are a result of its ability to modulate transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively modulate target proteins without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolites produced during this process can have distinct biological activities, contributing to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been shown to localize to the nucleus, where it can exert its effects on nuclear proteins and gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, allows it to interact with nuclear proteins and modulate gene expression. Additionally, it can localize to the cytoplasm, where it can influence cytoplasmic signaling pathways and metabolic processes .
Propiedades
IUPAC Name |
2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O.ClH/c16-14-12(4-2-8-18-14)15(20)19-11-6-5-10-3-1-7-17-13(10)9-11;/h2,4-6,8-9,17H,1,3,7H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNFZKSEYDYBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)




![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2556053.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2556055.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)


